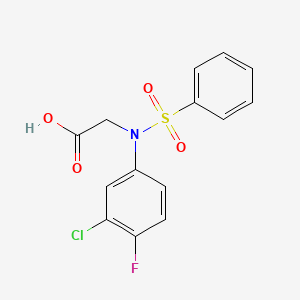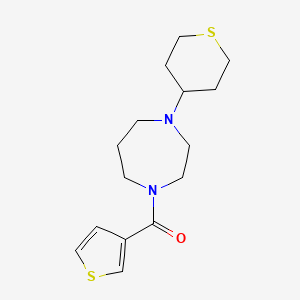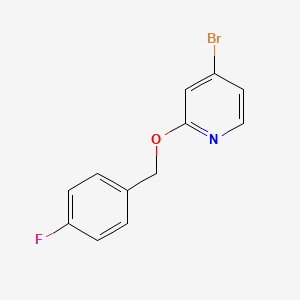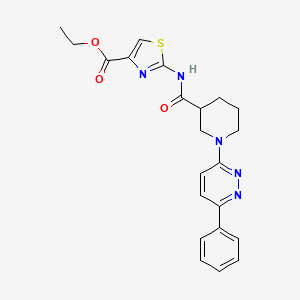
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which plays a crucial role in regulating the levels of the neurotransmitter glycine in the brain. In
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine acts as a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine increases the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors. This leads to improved synaptic plasticity and cognitive function. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of glycine in the brain, enhance the activity of NMDA receptors, and modulate the activity of other neurotransmitter systems. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in various neurological and psychiatric disorders. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine is also stable and easily synthesized, making it suitable for use in large-scale experiments. However, there are some limitations to its use. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine. One area of interest is the development of more potent and selective GlyT1 inhibitors with improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine and its effects on various neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with phenylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)aniline. This intermediate is then converted to N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine by reacting it with glycine in the presence of a base. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression in animal models. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to enhance the efficacy of other drugs used in the treatment of these disorders. Additionally, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has shown promise in the treatment of chronic pain and drug addiction.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-8-10(6-7-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJWTXYKDKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![4-[(2-Chlorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392424.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)



